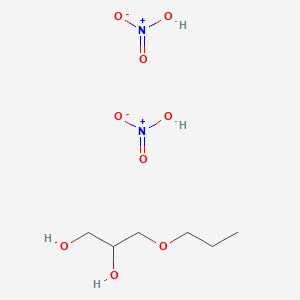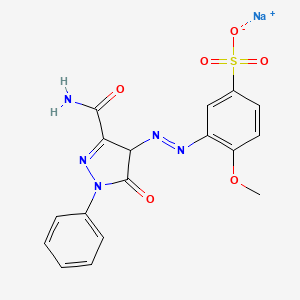![molecular formula C26H33Br2N B14519070 4-[1,2-Dibromo-2-(4-undecylphenyl)ethyl]benzonitrile CAS No. 62731-34-4](/img/structure/B14519070.png)
4-[1,2-Dibromo-2-(4-undecylphenyl)ethyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1,2-Dibromo-2-(4-undecylphenyl)ethyl]benzonitrile is an organic compound characterized by the presence of bromine atoms, a benzonitrile group, and a long undecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,2-Dibromo-2-(4-undecylphenyl)ethyl]benzonitrile typically involves the bromination of a precursor compound. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[1,2-Dibromo-2-(4-undecylphenyl)ethyl]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, leading to the formation of different products.
Oxidation Reactions: Oxidation can modify the benzonitrile group or the undecyl chain, resulting in new derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield compounds with different functional groups replacing the bromine atoms, while reduction can lead to the formation of hydrocarbons.
Scientific Research Applications
4-[1,2-Dibromo-2-(4-undecylphenyl)ethyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[1,2-Dibromo-2-(4-undecylphenyl)ethyl]benzonitrile involves its interaction with molecular targets through its functional groups. The bromine atoms and benzonitrile group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The undecyl chain may also play a role in modulating the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 4-[1,2-Dibromo-2-(4-decylphenyl)ethyl]benzonitrile
- 4-[1,2-Dibromo-2-(4-dodecylphenyl)ethyl]benzonitrile
Uniqueness
4-[1,2-Dibromo-2-(4-undecylphenyl)ethyl]benzonitrile is unique due to its specific undecyl chain length, which can influence its physical and chemical properties
Properties
CAS No. |
62731-34-4 |
|---|---|
Molecular Formula |
C26H33Br2N |
Molecular Weight |
519.4 g/mol |
IUPAC Name |
4-[1,2-dibromo-2-(4-undecylphenyl)ethyl]benzonitrile |
InChI |
InChI=1S/C26H33Br2N/c1-2-3-4-5-6-7-8-9-10-11-21-12-16-23(17-13-21)25(27)26(28)24-18-14-22(20-29)15-19-24/h12-19,25-26H,2-11H2,1H3 |
InChI Key |
SFHGMZRLNAIAMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C#N)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2'-Ethenyl[1,1'-biphenyl]-2-yl)(phenyl)methanone](/img/structure/B14519000.png)

![2-Propen-1-one, 1-[2-(acetyloxy)-4-methoxyphenyl]-3-phenyl-](/img/structure/B14519019.png)


![4,4'-(Butane-1,4-diyl)bis[2,2,6,6-tetramethyl-1-(octyloxy)piperidine]](/img/structure/B14519036.png)


![4-[(2,4-Dinitrophenyl)sulfanyl]-6-methylpyrimidin-2(1H)-one](/img/structure/B14519051.png)

![2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]benzoic acid](/img/structure/B14519055.png)

![1,1,2-Trichloro-4-({2-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]ethyl}sulfanyl)but-1-en-3-yne](/img/structure/B14519061.png)
![2,3,6-Trimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14519068.png)
